N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide
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Overview
Description
“N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide” is a chemical compound with the molecular formula C16H13ClN2O2 . It has a molecular weight of 300.74 g/mol . The compound is also known by its synonyms QX77 and 1798331-92-6 .
Molecular Structure Analysis
The molecular structure of “N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide” includes a benzoxazin ring attached to a phenyl ring via a nitrogen atom . The compound also contains an acetamide group . The InChIKey of the compound is PYCTUCLCTVWILY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide” is a white to beige powder that is soluble in DMSO . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications
Chaperone-Mediated Autophagy (CMA) Activator
- Scientific Field : Biochemistry and Cell Biology .
- Application Summary : QX77, a derivative of the atypical retinoid AR7, is used as a CMA activator. It works by antagonizing retinoic acid receptor-α (RARα) signaling .
- Methods of Application : QX77 is applied to cells in a culture medium. In one study, it was used at a concentration of 20 μM for 48 hours .
- Results : QX77 was found to rescue defective trafficking and lysosomal localization of the CMA receptor LAMP2A in cystinotic Ctns-/- MEFs and CTNS -KO human proximal tubule cells (PTCs). It did this by restoring Rab11 expression and Rab11-positive vesicles trafficking to the level seen in wild-type cells .
Anti-Inflammatory and Analgesic Agent
- Scientific Field : Pharmacology .
- Application Summary : Benzoxazine derivatives, including N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, have been reported to exhibit anti-inflammatory and analgesic properties .
- Results : The results or outcomes of these applications are not specified in the sources I found .
Antifungal and Antibacterial Agent
- Scientific Field : Microbiology .
- Application Summary : Benzoxazine derivatives have been reported to exhibit antifungal and antibacterial activities .
- Results : The results or outcomes of these applications are not specified in the sources I found .
Reduction of α-synuclein Accumulation
- Scientific Field : Neurobiology .
- Application Summary : QX77 treatment has been shown to significantly reduce toxic α-synuclein (α-syn) accumulation in PD patients’ iPSCs-derived astrocytes with LRRK2 G2019S mutation .
- Methods of Application : The compound is applied to cells in a culture medium. In one study, it was used at a concentration of 20 μM for 5 days .
- Results : The treatment resulted in a significant reduction in α-synuclein accumulation .
Elastase Inhibitor
- Scientific Field : Biochemistry .
- Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which may include N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, are used as elastase inhibitors .
- Results : The results or outcomes of these applications are not specified in the sources I found .
Antineoplastic Agent
- Scientific Field : Oncology .
- Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which may include N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, are used as antineoplastic agents .
- Results : The results or outcomes of these applications are not specified in the sources I found .
Enzyme Inhibitor
- Scientific Field : Biochemistry .
- Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which may include N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide, are used as enzyme inhibitors .
- Results : The results or outcomes of these applications are not specified in the sources I found .
Protease Inhibitor
- Scientific Field : Biochemistry .
- Application Summary : Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as protease inhibitors .
- Results : The results or outcomes of these applications are not specified in the sources I found .
Fungicidal Agent
properties
IUPAC Name |
N-[4-(7-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10(20)18-13-5-2-11(3-6-13)15-9-21-16-8-12(17)4-7-14(16)19-15/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCTUCLCTVWILY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide |
Citations
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